2-(4-Bromophenyl)butan-2-ol

Asymmetric Synthesis Chiral Building Block Pharmaceutical Intermediate

2-(4-Bromophenyl)butan-2-ol (CAS 58977-33-6) is a tertiary alcohol with the molecular formula C10H13BrO and a molecular weight of 229.12 g/mol. This compound serves as a chiral building block and synthetic intermediate, particularly for pharmaceutical and agrochemical research.

Molecular Formula C10H13BrO
Molecular Weight 229.117
CAS No. 58977-33-6
Cat. No. B2836860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)butan-2-ol
CAS58977-33-6
Molecular FormulaC10H13BrO
Molecular Weight229.117
Structural Identifiers
SMILESCCC(C)(C1=CC=C(C=C1)Br)O
InChIInChI=1S/C10H13BrO/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7,12H,3H2,1-2H3
InChIKeyNJHFESJPVIPUEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)butan-2-ol: Technical Baseline and Procurement Context for CAS 58977-33-6


2-(4-Bromophenyl)butan-2-ol (CAS 58977-33-6) is a tertiary alcohol with the molecular formula C10H13BrO and a molecular weight of 229.12 g/mol . This compound serves as a chiral building block and synthetic intermediate, particularly for pharmaceutical and agrochemical research . Its defining features include a brominated phenyl ring, which provides a reactive handle for cross-coupling reactions, and a chiral center at the tertiary carbon, which is crucial for the asymmetric synthesis of biologically active molecules . The compound is typically offered as a racemic mixture or as a specific enantiomer (e.g., (R)-isomer) by specialty chemical suppliers .

Why 2-(4-Bromophenyl)butan-2-ol Cannot Be Casually Substituted in Synthesis


The unique value of 2-(4-Bromophenyl)butan-2-ol in a synthetic pathway is not merely a function of its core chemical class but is precisely defined by its specific substitution pattern and stereochemistry. Simple substitution with a close analog—such as a different regioisomer (e.g., 1-(4-Bromophenyl)butan-2-ol) or a halogen variant (e.g., chloro analog)—can fundamentally alter reaction outcomes and downstream product profiles [1]. A change in the position of the hydroxyl group or the halogen atom on the butyl chain will dramatically change the compound's steric and electronic properties, affecting its reactivity in key steps like Suzuki couplings or enzymatic resolutions [2]. Furthermore, the substitution of bromine with chlorine leads to a less reactive electrophile for cross-coupling, potentially lowering yields or requiring different catalysts [3]. Most critically, using a racemate where an enantiopure compound is required can lead to the formation of undesired diastereomers in downstream products, compromising the purity and efficacy of the final drug candidate [4].

Quantitative Differentiators for Procuring 2-(4-Bromophenyl)butan-2-ol (CAS 58977-33-6)


Chiral Purity and Specific Rotation: (R)-2-(4-Bromophenyl)butan-2-ol vs. Racemate

The availability of 2-(4-Bromophenyl)butan-2-ol in both racemic and enantiomerically pure forms, such as the (R)-isomer, provides a quantifiable advantage for asymmetric synthesis. The (R)-isomer is characterized by a specific optical rotation, a key quality control parameter absent in the racemic mixture . Using the enantiopure compound directly bypasses costly and low-yielding chiral resolution steps later in the synthesis, ensuring a more efficient route to a single enantiomer of the target API .

Asymmetric Synthesis Chiral Building Block Pharmaceutical Intermediate

Suzuki Coupling Reactivity: Bromophenyl vs. Chlorophenyl Analogs

The para-bromine substituent on 2-(4-Bromophenyl)butan-2-ol is a superior electrophilic partner in palladium-catalyzed cross-coupling reactions compared to its chloro analog, 2-(4-Chlorophenyl)butan-2-ol. This is a well-established class-level inference for aryl halides, where the C-Br bond is significantly more reactive than the C-Cl bond [1]. This higher reactivity translates to faster reaction rates under milder conditions and often higher yields, a critical factor for scaling up synthetic processes [2].

Cross-Coupling Suzuki-Miyaura Reaction Synthetic Efficiency

Regioisomeric Distinction: Synthetic Utility of 2-(4-Bromophenyl)butan-2-ol vs. 1-(4-Bromophenyl)butan-2-ol

The position of the hydroxyl group on the butyl chain is a critical differentiator. 2-(4-Bromophenyl)butan-2-ol is a tertiary alcohol, while its regioisomer, 1-(4-Bromophenyl)butan-2-ol, is a secondary alcohol [1]. This difference has quantifiable consequences in synthesis. The tertiary alcohol is more resistant to oxidation and cannot be directly oxidized to a ketone without breaking a C-C bond. This stability can be advantageous if the hydroxyl group is meant to persist through multiple synthetic steps. In contrast, the secondary alcohol in the 1-isomer can be readily oxidized to a ketone, providing a different functional handle for further derivatization [2].

Regioisomer Synthetic Intermediate Structure-Activity Relationship

Physicochemical Property Benchmark: LogP and Molecular Weight Against Common Scaffolds

2-(4-Bromophenyl)butan-2-ol possesses a calculated LogP (octanol-water partition coefficient) of approximately 3.19, indicating significant lipophilicity . This is a quantifiable property that differentiates it from less lipophilic analogs, such as those containing additional polar functional groups or smaller alkyl chains. In the context of medicinal chemistry, this LogP value can influence a compound's ability to cross biological membranes, its solubility profile, and its potential for off-target binding. This is a crucial parameter for researchers building focused compound libraries for drug discovery.

Lipophilicity LogP Physicochemical Properties

Optimal Research and Industrial Application Scenarios for 2-(4-Bromophenyl)butan-2-ol (CAS 58977-33-6)


Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

The primary application scenario for 2-(4-Bromophenyl)butan-2-ol, specifically its (R)-enantiomer, is as a chiral building block in the asymmetric synthesis of drug candidates. Its defined stereochemistry ensures the controlled construction of a specific 3D architecture required for target binding . This is particularly relevant in the development of APIs where stereochemistry is critical for efficacy and safety, as highlighted in patents concerning aromatic butan-2-ol compounds for treating tuberculosis [1].

Key Intermediate in Cross-Coupling Reactions for Library Synthesis

2-(4-Bromophenyl)butan-2-ol is ideally suited for use as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . The presence of the aryl bromide allows for the facile introduction of the tertiary alcohol-containing scaffold onto a wide variety of boronic acid partners. This is a standard approach in medicinal chemistry for rapidly generating diverse libraries of compounds for structure-activity relationship (SAR) studies [1]. Its higher reactivity compared to chloro analogs makes it the preferred choice for ensuring high conversion rates [2].

Scaffold for Late-Stage Functionalization via Halogen-Metal Exchange

The aryl bromide functionality on 2-(4-Bromophenyl)butan-2-ol provides a reliable handle for halogen-metal exchange reactions, a powerful technique for introducing a wide range of electrophiles at the para-position of the phenyl ring. This allows for the late-stage diversification of a complex molecule without needing to redesign the entire synthetic route . The stability of the tertiary alcohol under these strongly basic and nucleophilic conditions is a key advantage over other regioisomers with more reactive alcohol groups [1].

Use as a Reference Standard in Chiral Purity Analysis

In quality control and analytical chemistry, the (R)-enantiomer of 2-(4-Bromophenyl)butan-2-ol can serve as a chiral reference standard . By using a known, highly pure enantiomer, researchers can develop and validate HPLC methods with chiral stationary phases (CSPs) to determine the enantiomeric excess (ee) of the same compound produced via asymmetric synthetic routes or enzymatic resolutions [1]. This is a critical step for ensuring the purity and reproducibility of pharmaceutical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenyl)butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.